molecular formula C26H55NO6PS+ B163696 2-thio PAF CAS No. 96801-55-7

2-thio PAF

Cat. No. B163696
CAS RN: 96801-55-7
M. Wt: 540.8 g/mol
InChI Key: YPPZOKNKENLFTE-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-thio PAF is an isosteric analog of PAF . It is a synthetic analog of PAF which contains an acetyl group attached by a thioester bond at the sn-2 position .


Synthesis Analysis

The synthesis of 2-thio PAF involves various chemical reactions . The methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular formula of 2-thio PAF is C26H54NO6PS . Its average mass is 539.749 Da and its monoisotopic mass is 539.340942 Da .


Chemical Reactions Analysis

2-thio PAF is a substrate for lysophospholipase II and for PAF-AH . It is used in a colorimetric assay for PAF acetylhydrolases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-thio PAF include a molecular weight of 539.8 and a molecular formula of C26H54NO6PS .

Scientific Research Applications

  • Biological Activity in Insects : Côrte-Real et al. (2011) investigated the activity of platelet-activating factor acetyl hydrolase (PAF-AH) in the salivary gland homogenates and saliva of Rhodnius prolixus. They found that 2-thio-PAF induced platelet-aggregation, which was inhibited by previous incubation of the substrate with salivary gland homogenates or saliva, suggesting a role for PAF-AH in the feeding mechanism of Rhodnius prolixus (Côrte-Real et al., 2011).

  • Synthesis and Activity of PAF Analogs : Wissner et al. (1985) synthesized an analogue of PAF where the phosphate moiety is replaced with a sulfonylbismethylene group, showing that this compound exhibited reduced hypotensive activity compared to C16-PAF, highlighting the potential for creating PAF analogs with modified biological activities (Wissner et al., 1985).

  • Inflammatory Mediator Inhibition : A study by Kalampalidis et al. (2023) on tin(II) and tin(IV) complexes incorporating oxygen tripodal ligands showed potent inflammatory mediator inhibition properties. These complexes displayed significant inhibitory activity against platelet-activating factor (PAF), suggesting their potential application as antiplatelet agents (Kalampalidis et al., 2023).

  • Mechanisms of Hypotension : Laurindo et al. (1989) explored the mechanisms of hypotension produced by PAF, revealing that acute right ventricular failure due to severe increases in pulmonary vascular resistance was a primary mechanism in PAF-induced shock in pigs. This study contributes to understanding the cardiovascular impacts of PAF (Laurindo et al., 1989).

  • Anti-inflammatory Properties : Tjoelker et al. (1995) reported on the anti-inflammatory properties of a platelet-activating factor acetylhydrolase. This enzyme, which can hydrolyze PAF, showed promising therapeutic potential for treating acute inflammation (Tjoelker et al., 1995).

Safety And Hazards

Based on the available information, 2-thio PAF is not classified as a hazardous substance or mixture .

Future Directions

While there is limited information available on the future directions of 2-thio PAF, it is used in a colorimetric assay for PAF acetylhydrolases , indicating potential applications in biochemical research.

properties

IUPAC Name

2-[(2-acetylsulfanyl-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPZOKNKENLFTE-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55NO6PS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557796
Record name 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thio PAF

CAS RN

96801-55-7
Record name 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-thio PAF
Reactant of Route 2
Reactant of Route 2
2-thio PAF
Reactant of Route 3
Reactant of Route 3
2-thio PAF
Reactant of Route 4
Reactant of Route 4
2-thio PAF
Reactant of Route 5
Reactant of Route 5
2-thio PAF
Reactant of Route 6
2-thio PAF

Citations

For This Compound
188
Citations
M MURATA, S IKOMA, K ACHIWA - Chemical and pharmaceutical …, 1991 - jstage.jst.go.jp
… NEW SYNTHESIS OF 2-THIO-PAF AND RELATED COMPOUNDS AS SUBSTRATES OF PAF ACETYLHYDROLASE AND PHOSPHOLIPASE A 2 … キーワード: 2-thio-PAF, PAF …
Number of citations: 10 www.jstage.jst.go.jp
R Côrte-Real, RN Gomes, HC Castro-Faria-Neto… - Journal of insect …, 2011 - Elsevier
… enzyme demonstrated that it hydrolyzed the substrate 2-thio-PAF, was detectable just in 1 pair … 2-Thio-PAF induced platelet-aggregation that was inhibited by previous incubation of the …
Number of citations: 6 www.sciencedirect.com
M MURATA, H UCHIDA, K ACHIWA - Chemical and pharmaceutical …, 1992 - jstage.jst.go.jp
… We desired 2-thio—PAF and related compounds (lafi) as … measurement of activity using 2-thio-PAF and related compounds is easy … Stereoselective synthesis of 2-thio-PAF from (R)-2,3…
Number of citations: 4 www.jstage.jst.go.jp
M De Vos, E Weyn, C Van Ginneken - Livestock Science, 2010 - Elsevier
… PAF-AH activity was measured by a continuous kinetic assay using 2-thio PAF as substrate. The presence of VIP, CGRP, SP and PAF-AH activity in both porcine serum and colostrum …
Number of citations: 8 www.sciencedirect.com
X Chen, J XU, J Yang, Y Zhang - Journal of Shanghai …, 2009 - pesquisa.bvsalud.org
… -2-deoxy-2-thioacetyl-sn-glycero-3-phosphocholine ( 2-Thio PAF) and l-myristoy1-2-( 4-… the recombinant protein could hydrolyze phenylacetate and 2-Thio PAF, but could not hydrolyze l…
Number of citations: 5 pesquisa.bvsalud.org
M Liu, H Zhu, J Li, CC Garcia, W Feng… - PLoS …, 2012 - journals.plos.org
… and K M values of SsE for hydrolysis of 2-thio-PAF using the PAF acetylhydrolase assay kit and … The relationship of the observed rates versus 2-thio-PAF concentration fits the Michaelis-…
Number of citations: 56 journals.plos.org
Q ZHANG, A SUN, J ZHANG, W HU… - Chinese Journal of …, 2019 - pesquisa.bvsalud.org
… Spectrometry was used to detect the activity of rLep2144 to hydrolyze PAF-AH substrate 2-thio PAF and the Km and Kcat values as well as the activity to hy-drolyze PLA2 substrate …
Number of citations: 0 pesquisa.bvsalud.org
S Kirby, J Norris, D Cerasoli, B Bahnson - The FASEB Journal, 2010 - Wiley Online Library
… substrates p-nitrophenyl butyrate (PNPB) and 2-thio PAF. We tested mutants against VX, VR, … For 2-thio PAF, Q352N had low activity, whereas Q352W increased the catalytic efficiency …
Number of citations: 0 faseb.onlinelibrary.wiley.com
C Fitzgerald, E Gallagher, P O'Connor, J Prieto… - Peptides, 2013 - Elsevier
… , 200 μl of 2-thio PAF substrate and 10 μl … 2-thio PAF substrate solution and 10 μl of the solvent DMSO/water (5:95, v/v). Inhibitor wells were prepared by adding 200 μl of the 2-thio PAF …
Number of citations: 40 www.sciencedirect.com
V Tsaoussis, C Vakirtzi-Lemonias - Journal of Lipid Mediators and …, 1994 - researchgate.net
… Other phospholipid analogs such as 2-thioPAF and 2-O-methyl-PAF also show dose-… One can assume that in the case of 2-thio-PAF the molecule binds to the active centre of the …
Number of citations: 12 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.